An In-Depth Technical Guide to N-benzyl-N-methylthiourea (CAS: 53393-11-6)
An In-Depth Technical Guide to N-benzyl-N-methylthiourea (CAS: 53393-11-6)
Disclaimer: N-benzyl-N-methylthiourea is a chemical compound for which extensive experimental data is not widely available in public-domain scientific literature. This guide provides fundamental information and a detailed, proposed synthesis protocol based on established chemical principles for structurally related thiourea derivatives. The physical, chemical, and biological properties presented herein are largely predicted or based on general characteristics of the thiourea class of compounds. Researchers should validate all properties and protocols through experimental work.
Introduction
N-benzyl-N-methylthiourea, with the CAS number 53393-11-6, is an organic compound belonging to the thiourea family.[1][2] Thioureas are a class of organosulfur compounds with the general structure (R¹R²N)(R³R⁴N)C=S. They are thio-analogs of ureas. The structure of N-benzyl-N-methylthiourea features a thiocarbonyl group bonded to a secondary amine (N-methylbenzylamine) and a primary amine group (-NH₂). While specific applications for this particular compound are not well-documented, the broader class of thiourea derivatives is of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[3] Thiourea derivatives have been explored for their potential as anticancer, antibacterial, antioxidant, and anti-inflammatory agents.[3]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 53393-11-6 | [1][2] |
| Molecular Formula | C₉H₁₂N₂S | [1][2] |
| Molecular Weight | 180.27 g/mol | [1] |
| Appearance | Solid (predicted) | [4] |
| SMILES | CN(Cc1ccccc1)C(N)=S | [5] |
| InChI | 1S/C9H12N2S/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | [4] |
Proposed Synthesis Pathway and Experimental Protocol
The synthesis of N,N-disubstituted and trisubstituted thioureas is well-established in organic chemistry. A common and reliable method involves the reaction of a corresponding isothiocyanate with an amine. For N-benzyl-N-methylthiourea, a logical approach is the reaction of benzyl isothiocyanate with methylamine. An alternative, though less common for this specific product, would be the reaction of N-benzyl-N-methylamine with a thiocarbonyl transfer reagent.
The following protocol details a plausible two-step synthesis starting from benzylamine.
Overall Synthesis Workflow
The proposed synthesis proceeds in two main stages: first, the conversion of benzylamine to benzyl isothiocyanate, followed by the reaction of the isothiocyanate intermediate with methylamine to yield the final product.
Caption: Proposed two-step synthesis workflow for N-benzyl-N-methylthiourea.
Experimental Protocol
Warning: This protocol involves hazardous chemicals. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of Benzyl Isothiocyanate from Benzylamine
This procedure is adapted from general methods for converting primary amines to isothiocyanates using carbon disulfide.[6]
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Reagents and Materials:
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Benzylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl Chloride (TsCl)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
-
-
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane, add carbon disulfide (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. During this time, the dithiocarbamate salt will form.
-
Cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
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After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the dithiocarbamate intermediate is consumed.
-
Upon completion, quench the reaction by washing with water and then with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude benzyl isothiocyanate can be purified by vacuum distillation or used directly in the next step if purity is sufficient.
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Step 2: Synthesis of N-benzyl-N-methylthiourea
This procedure is based on the general reaction of isothiocyanates with amines to form thioureas.[4][7]
-
Reagents and Materials:
-
Benzyl isothiocyanate (from Step 1)
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Methylamine solution (e.g., 40% in water, or 2M in THF or ethanol)
-
Ethanol
-
Round-bottom flask, magnetic stirrer
-
Ice water for precipitation/crystallization
-
-
Procedure:
-
Dissolve the crude or purified benzyl isothiocyanate (1.0 eq) in ethanol in a round-bottom flask.
-
To the stirred solution, add the methylamine solution (1.1 eq) dropwise at room temperature. The reaction is often exothermic; an ice bath can be used to maintain the temperature if necessary.
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Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the isothiocyanate starting material by TLC.
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Upon completion, the product may precipitate directly from the solution. If not, the reaction mixture can be concentrated under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-benzyl-N-methylthiourea as a solid.
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Potential Biological Activity and Signaling Pathways
While no specific biological studies on N-benzyl-N-methylthiourea have been found, the thiourea scaffold is a known "pharmacophore" present in a variety of biologically active molecules.[3] Derivatives have been investigated for a range of activities, including as inhibitors of enzymes like protein kinases, topoisomerases, and carbonic anhydrase.[3] For example, certain N-benzyl-N'-phenylthiourea derivatives have been synthesized and evaluated as potential EGFR and HER-2 kinase inhibitors for anticancer applications.[3]
Should N-benzyl-N-methylthiourea be investigated as a kinase inhibitor, a hypothetical signaling pathway it might modulate is shown below. This is a generalized representation and would require experimental validation.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion
N-benzyl-N-methylthiourea (CAS 53393-11-6) is a sparsely documented compound. This guide provides a foundational understanding of its chemical nature and outlines a robust, albeit theoretical, protocol for its synthesis based on well-established organic chemistry principles. The potential for biological activity, inferred from related thiourea structures, suggests that this compound could be a target for future investigation by researchers in drug discovery and medicinal chemistry. All data and protocols should be approached with the understanding that experimental verification is essential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. N-BENZYL-N-METHYLTHIOUREA CAS#: 53393-11-6 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US3090810A - Benzyl thioureas - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
